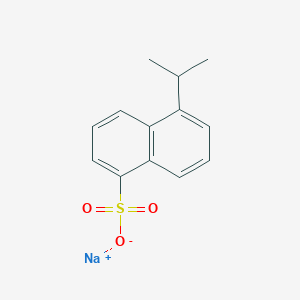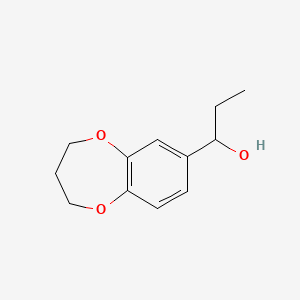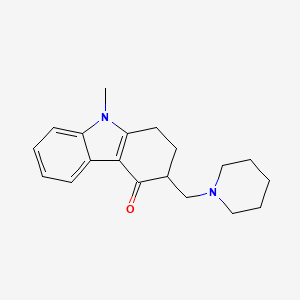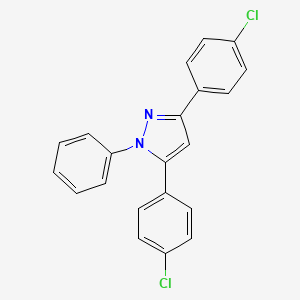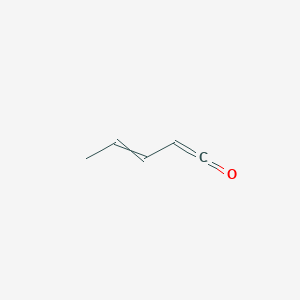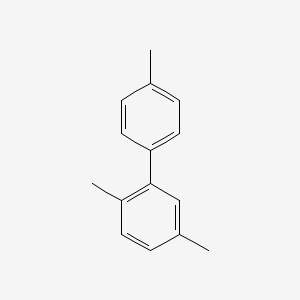
1,1'-Biphenyl, 2,4',5-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 2,4’,5-trimethyl- is an organic compound with the molecular formula C15H16. It consists of two benzene rings connected by a single bond, with three methyl groups attached at the 2, 4’, and 5 positions. This compound is part of the biphenyl family, which is known for its applications in various fields due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,4’,5-trimethyl- can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods: In industrial settings, the synthesis of biphenyl compounds often involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst . This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1,1’-Biphenyl, 2,4’,5-trimethyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl compounds can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form dihydro derivatives.
Common Reagents and Conditions:
Nitration: Typically involves the use of concentrated nitric acid and sulfuric acid.
Halogenation: Uses halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Nitration: Produces nitro derivatives.
Halogenation: Produces halogenated biphenyls.
科学研究应用
1,1’-Biphenyl, 2,4’,5-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism by which 1,1’-Biphenyl, 2,4’,5-trimethyl- exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
相似化合物的比较
- 2,4,6-Trimethyl-1,1’-biphenyl
- 2,2’,6-Trimethyl-1,1’-biphenyl
Comparison: 1,1’-Biphenyl, 2,4’,5-trimethyl- is unique due to the specific positions of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to its isomers, such as 2,4,6-trimethyl-1,1’-biphenyl, it may exhibit different steric and electronic effects, leading to variations in its behavior in chemical reactions and applications .
属性
CAS 编号 |
33954-03-9 |
|---|---|
分子式 |
C15H16 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
1,4-dimethyl-2-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H16/c1-11-5-8-14(9-6-11)15-10-12(2)4-7-13(15)3/h4-10H,1-3H3 |
InChI 键 |
AOIGWPZPPZJLBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


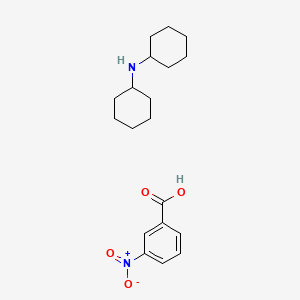
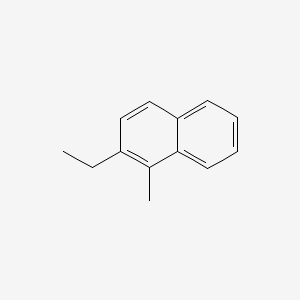
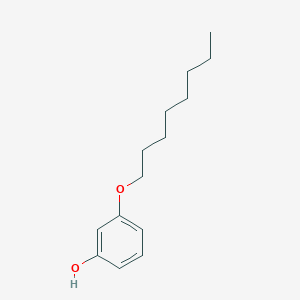
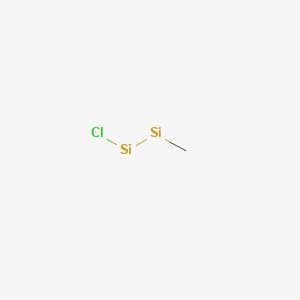
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)

